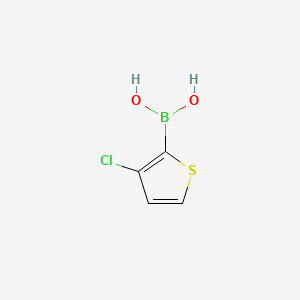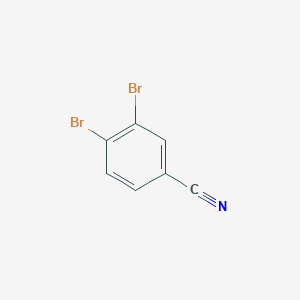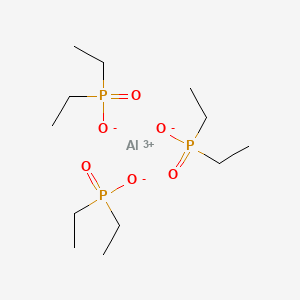
(3-Chlorothiophène-2-yl)acide boronique
Vue d'ensemble
Description
Synthesis Analysis
(3-Chlorothiophen-2-yl)boronic acid is a key intermediate used in the biomedical industry. It plays a crucial role in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it valuable for developing drugs targeting specific diseases related to boron and thiophene derivatives .
Molecular Structure Analysis
The molecular formula of (3-Chlorothiophen-2-yl)boronic acid is C4H4BClO2S, and its molecular weight is 162.4 g/mol. The structure consists of a thiophene ring with a chlorine atom and a boronic acid group attached .
Chemical Reactions Analysis
(3-Chlorothiophen-2-yl)boronic acid can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. These reactions involve transmetalation from boron to palladium, leading to the formation of new C–C bonds .
Applications De Recherche Scientifique
Industrie biomédicale
“(3-Chlorothiophène-2-yl)acide boronique” est un intermédiaire clé utilisé dans l'industrie biomédicale . Il joue un rôle crucial dans la synthèse de divers produits pharmaceutiques et agrochimiques .
Développement de médicaments
Avec ses propriétés uniques, il est utilisé dans le développement de médicaments ciblant des maladies spécifiques liées aux dérivés du bore et du thiophène .
Applications de détection
Les acides boroniques, y compris “this compound”, sont de plus en plus utilisés dans divers domaines de la recherche . Ils interagissent avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce qui les rend utiles dans diverses applications de détection . Ces applications de détection peuvent être des tests homogènes ou une détection hétérogène .
Manipulation des protéines et marquage cellulaire
L'interaction des acides boroniques avec les protéines permet leur manipulation et leur marquage cellulaire . Ce domaine a connu une croissance particulière .
Électrophorèse des molécules glyquées
Les acides boroniques, y compris “this compound”, sont utilisés pour l'électrophorèse des molécules glyquées .
Matériaux de construction pour les microparticules
“this compound” est utilisé comme matériau de construction pour les microparticules pour les méthodes analytiques .
Polymères pour la libération contrôlée d'insuline
Les acides boroniques sont utilisés dans les polymères pour la libération contrôlée de l'insuline .
Réactions de couplage croisé de Suzuki-Miyaura
“this compound” est utilisé comme réactif pour les réactions de couplage croisé de Suzuki-Miyaura .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of (3-Chlorothiophen-2-yl)boronic acid is the carbon atoms in organic compounds during the Suzuki-Miyaura cross-coupling reaction . This reaction is a popular method for forming carbon-carbon bonds, and boronic acids like (3-Chlorothiophen-2-yl)boronic acid play a crucial role in this process .
Mode of Action
(3-Chlorothiophen-2-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This reaction is part of the broader Suzuki-Miyaura cross-coupling process, which also involves oxidative addition .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by (3-Chlorothiophen-2-yl)boronic acid, affects the biochemical pathway of carbon-carbon bond formation . The successful completion of this reaction results in the creation of new organic compounds, expanding the diversity and complexity of biochemical structures .
Result of Action
The result of (3-Chlorothiophen-2-yl)boronic acid’s action is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds, which can have a wide range of molecular and cellular effects depending on their specific structures and properties .
Action Environment
The action of (3-Chlorothiophen-2-yl)boronic acid is influenced by environmental factors such as temperature, light, and atmospheric conditions . For instance, the compound is sensitive to light and should be stored in a dark place . Additionally, it should be kept under an inert atmosphere and at low temperatures to maintain its stability .
Propriétés
IUPAC Name |
(3-chlorothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO2S/c6-3-1-2-9-4(3)5(7)8/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFHGIVONBNWST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598275 | |
| Record name | (3-Chlorothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
324024-80-8 | |
| Record name | (3-Chlorothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chlorothiophene-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Imidazo[1,2-a]pyridin-6-ol](/img/structure/B1592169.png)

![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1592172.png)
